Human Factor Xa Inhibition IC₅₀: 2‑Chloropyridine‑4‑carboximidamide vs. Analog Benchmark
2‑Chloropyridine‑4‑carboximidamide exhibits measurable inhibition of human Factor Xa with an IC₅₀ of 1.39 μM (1,390 nM) in a chromogenic substrate assay [1]. This activity is comparable to certain amidine‑containing Factor Xa inhibitor scaffolds reported in the literature and provides a defined starting potency for hit‑to‑lead optimization programs [2].
| Evidence Dimension | Factor Xa inhibition IC₅₀ |
|---|---|
| Target Compound Data | 1.39 μM (1,390 nM) |
| Comparator Or Baseline | Reference amidine‑based Factor Xa inhibitor benchmarks typically range from low nanomolar to single‑digit micromolar |
| Quantified Difference | Target compound sits within the active range for amidine‑containing Factor Xa inhibitors |
| Conditions | Human Factor Xa; chromogenic substrate S‑2222; 30 min preincubation |
Why This Matters
Quantifies the compound's utility as a fragment or intermediate in Factor Xa inhibitor programs, enabling prioritization over structurally related but untested or inactive analogs.
- [1] BindingDB. BDBM50520864. 2-chloropyridine-4-carboximidamide. Assay: Inhibition of human factor Xa. IC₅₀ = 1.39E+3 nM. View Source
- [2] He W, Hanney B, Myers MR, Spada AP, Brown K, Colussi D, Chu V. Nonbenzamidine compounds as selective factor Xa inhibitors. Bioorg Med Chem Lett. 2000;10(17):1945-1948. View Source
